6-Ethoxynaphthalene-2,3-diol
Description
6-Ethoxynaphthalene-2,3-diol is a naphthalene derivative featuring hydroxyl groups at positions 2 and 3 and an ethoxy substituent at position 5. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol (calculated). The compound’s structure combines the π-conjugated naphthalene backbone with polar hydroxyl and ethoxy groups, making it a candidate for applications in coordination chemistry, pharmaceuticals, and materials science.
Synthesis pathways for similar compounds (e.g., naphthalene-2,3-diol derivatives) often involve functionalization of the parent diol. For instance, naphthalene-2,3-diol can undergo alkylation or acetylation reactions to introduce substituents like ethoxy or acetyl groups . In one method, epibromohydrin is used to generate intermediates, which are further modified to achieve target compounds .
Properties
CAS No. |
136944-52-0 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-ethoxynaphthalene-2,3-diol |
InChI |
InChI=1S/C12H12O3/c1-2-15-10-4-3-8-6-11(13)12(14)7-9(8)5-10/h3-7,13-14H,2H2,1H3 |
InChI Key |
YQWGZHRNBFOHMZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=CC(=C(C=C2C=C1)O)O |
Canonical SMILES |
CCOC1=CC2=CC(=C(C=C2C=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Naphthalene-2,3-diol
- Structure : Dihydroxyl groups at positions 2 and 3 (C₁₀H₈O₂; MW = 160.17 g/mol).
- Properties : Acts as a bidentate ligand in coordination complexes (e.g., cobalt(III) complexes), forming stable structures due to its catechol-like binding mode .
- Key Differences : Lacks the 6-ethoxy group, reducing steric bulk and lipophilicity compared to 6-Ethoxynaphthalene-2,3-diol. This impacts solubility and reactivity in metal coordination.
2-Acetyl-6-methoxynaphthalene
- Structure : Methoxy group at position 6 and acetyl group at position 2 (C₁₃H₁₂O₂; MW = 200.23 g/mol) .
- Applications : Used as a pharmaceutical intermediate (e.g., in Naproxen synthesis).
- Key Differences :
- The methoxy group (electron-donating) at position 6 vs. ethoxy (larger, more lipophilic).
- Acetyl group at position 2 introduces electrophilic character, unlike the diol groups in this compound.
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol
- Structure: Complex phenyl substituent with methylsulfonamido and methoxy groups (C₂₀H₂₁NO₅S; MW = 387.45 g/mol) .
- Properties : Higher molecular weight and steric hindrance reduce solubility in polar solvents compared to simpler derivatives.
- Key Differences : The bulky substituent alters biological activity and synthetic accessibility, whereas this compound offers a simpler structure for functionalization.
p-Cimen-2,3-diol
- Structure : A natural diol isolated from thyme (Thymus vulgaris) .
- Properties : Exhibits potent antioxidant activity, surpassing α-tocopherol and BHA in efficacy.
- Key Differences : While both compounds feature diol groups, p-cimen-2,3-diol’s biological origin and smaller aromatic system contrast with the synthetic naphthalene backbone of this compound.
Structural and Functional Analysis
Substituent Effects
- Position 6 Substituents :
- Diol vs. Mono-ol: The dual hydroxyl groups in this compound enable chelation with metal ions, unlike mono-ol derivatives (e.g., naphthalene-1-ol) .
Data Table: Comparative Overview
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